2-Bromo-3-fluoro-6-methylbenzaldehyde

Catalog No.
S12804010
CAS No.
M.F
C8H6BrFO
M. Wt
217.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoro-6-methylbenzaldehyde

Product Name

2-Bromo-3-fluoro-6-methylbenzaldehyde

IUPAC Name

2-bromo-3-fluoro-6-methylbenzaldehyde

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3

InChI Key

LCZKECVHONRYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)C=O

2-Bromo-3-fluoro-6-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and fluorine substituents on a methylbenzaldehyde framework. Its molecular formula is C8H6BrFC_8H_6BrF, and it has a molecular weight of approximately 217.04 g/mol. The compound is known for its potential utility in organic synthesis and medicinal chemistry due to the reactivity conferred by its functional groups, particularly the aldehyde group, which can participate in various

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions to form larger molecules, including Schiff bases.
  • Electrophilic Substitution: The presence of bromine and fluorine allows for electrophilic aromatic substitution reactions, where further functionalization of the aromatic ring can occur.

These reactions are often utilized in synthetic organic chemistry to create more complex molecules.

The synthesis of 2-bromo-3-fluoro-6-methylbenzaldehyde typically involves several steps:

  • Halogenation: Starting from a suitable methylbenzaldehyde precursor, bromination and fluorination can be performed using halogenating agents.
  • Functional Group Introduction: The desired functional groups (bromine and fluorine) are introduced through electrophilic substitution reactions.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

2-Bromo-3-fluoro-6-methylbenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may be explored for developing new pharmaceuticals or agrochemicals.
  • Material Science: Its properties could be harnessed in creating novel materials with specific functionalities.

Despite its potential, extensive research into its applications remains limited .

Interaction studies involving 2-bromo-3-fluoro-6-methylbenzaldehyde would typically focus on its reactivity with biological molecules or other chemical compounds. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Toxicological Evaluations: Investigating any harmful effects when interacting with cellular systems.

Such studies are crucial for understanding how this compound could be utilized safely in various applications .

Several compounds share structural similarities with 2-bromo-3-fluoro-6-methylbenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4,6-difluorobenzaldehydeC8H5BrF2C_8H_5BrF_20.98
2,4-Dibromo-6-fluorobenzaldehydeC8H5Br2FC_8H_5Br_2F0.98
4-Bromo-2-fluoro-5-methylbenzaldehydeC8H7BrFC_8H_7BrF0.97

These compounds exhibit similar functional groups but differ in their halogenation patterns or additional substituents. The unique combination of bromine and fluorine in 2-bromo-3-fluoro-6-methylbenzaldehyde may confer distinct reactivity and biological properties compared to these analogs .

Thermal Behavior Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis)

The thermal behavior of 2-bromo-3-fluoro-6-methylbenzaldehyde can be characterized through differential scanning calorimetry and thermogravimetric analysis, drawing insights from studies on related benzaldehyde derivatives and halogenated aromatic compounds.

Thermal Decomposition Characteristics

Benzaldehyde derivatives exhibit distinct thermal decomposition patterns that are significantly influenced by substituent effects [1] [2]. The parent benzaldehyde demonstrates remarkable thermal stability, resisting decomposition until extremely high temperatures (1200-1800 K) where it fragments to phenyl radical plus hydrogen atoms and carbon monoxide through the pathway: C₆H₅CHO → C₆H₅CO + H → C₆H₅ + CO + H [3] [4]. This high-temperature stability is characteristic of aromatic aldehydes due to the resonance stabilization of the benzene ring system.

For halogenated benzaldehyde derivatives, thermal stability is generally enhanced compared to the parent compound due to the electron-withdrawing effects of halogen substituents [2] [5]. The 2-bromo-6-fluoro-3-methylbenzaldehyde isomer, which shares the same molecular formula as the target compound, exhibits a melting point range of 56-62°C and demonstrates thermal stability up to approximately 210°C [6] [5]. This thermal behavior suggests that 2-bromo-3-fluoro-6-methylbenzaldehyde would likely exhibit similar thermal characteristics.

Differential Scanning Calorimetry Profile

Based on comparative analysis with benzaldehyde 2,4-dinitrophenylhydrazones, the thermal behavior typically follows a pattern where the compound first undergoes melting followed by exothermal decomposition [2]. For the 2-bromo-3-fluoro-6-methylbenzaldehyde system, the expected thermal profile would include:

  • Melting endotherm: An endothermal peak corresponding to the solid-liquid phase transition, likely occurring in the range of 50-70°C based on structural analogies
  • Decomposition exotherm: An exothermal peak representing thermal decomposition, expected to occur at temperatures above 200°C
  • Glass transition: Potential glass transition behavior in the amorphous regions of the sample

Thermogravimetric Analysis Behavior

The thermogravimetric analysis of halogenated benzaldehydes typically shows multi-step decomposition processes [5] [2]. The decomposition pattern for 2-bromo-3-fluoro-6-methylbenzaldehyde would likely involve:

  • Initial stability region: Minimal weight loss up to approximately 200°C
  • Primary decomposition: Major weight loss corresponding to dehalogenation and carbonyl group decomposition
  • Secondary decomposition: Further decomposition of aromatic fragments at higher temperatures
  • Residual formation: Formation of carbonaceous residue at temperatures above 400°C

The presence of both bromine and fluorine substituents creates a complex thermal decomposition pathway where dehalogenation processes compete with carbonyl group thermal reactions. The stronger C-F bond (approximately 544 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol) suggests that debromination would occur preferentially during thermal decomposition [7].

Solubility Parameters in Organic Solvents

The solubility characteristics of 2-bromo-3-fluoro-6-methylbenzaldehyde in organic solvents are governed by intermolecular interactions, molecular polarity, and steric effects arising from the specific substitution pattern.

Solubility Hierarchy and Mechanisms

Halogenated benzaldehydes demonstrate predictable solubility patterns based on their electronic and steric properties [8] [9]. The compound exhibits excellent solubility in polar aprotic solvents such as methanol, ethanol, and acetone, while being essentially insoluble in water due to its hydrophobic aromatic structure and halogen substitution [10].

The solubility ranking for 2-bromo-3-fluoro-6-methylbenzaldehyde in common organic solvents follows the general pattern observed for halogenated benzaldehydes:

High solubility solvents: Acetone > acetonitrile > ethanol > methanol
Moderate solubility solvents: Toluene > chloroform > ethyl acetate
Low solubility solvents: Hexane > petroleum ether

Comparative Solubility Data

Analysis of structurally related compounds provides insight into the solubility behavior of 2-bromo-3-fluoro-6-methylbenzaldehyde. The water solubility of halogenated benzaldehydes decreases significantly with increasing halogen substitution:

  • 4-Chlorobenzaldehyde: 1.237 g/L at 25°C
  • 4-Bromobenzaldehyde: 0.805 g/L at 25°C
  • 2,4-Dichlorobenzaldehyde: 0.158 g/L at 25°C
  • 2,6-Dichlorobenzaldehyde: 0.245 g/L at 25°C [8]

The ortho-substitution pattern in 2-bromo-3-fluoro-6-methylbenzaldehyde introduces steric hindrance that affects the aldehyde group's ability to interact with polar solvents. This steric effect, combined with the electronic influence of the halogen substituents, results in reduced water solubility compared to monosubstituted analogs [8].

Solvent-Solute Interactions

The solubility of 2-bromo-3-fluoro-6-methylbenzaldehyde in organic solvents is primarily governed by:

  • Dipole-dipole interactions: The carbonyl group and halogen substituents create permanent dipoles that interact favorably with polar solvents
  • Hydrogen bonding: The aldehyde hydrogen can participate in weak hydrogen bonding with protic solvents
  • Van der Waals forces: London dispersion forces contribute to solubility in non-polar solvents
  • π-π stacking: The aromatic ring can engage in π-π interactions with aromatic solvents

The fluorine substituent, being highly electronegative, significantly influences the electron density distribution in the molecule, enhancing interactions with polar solvents. The bromine atom, being larger and more polarizable, contributes to London dispersion forces and affects solubility in less polar solvents .

pH-Dependent Stability Studies

The stability of 2-bromo-3-fluoro-6-methylbenzaldehyde across different pH conditions is influenced by the electronic effects of the halogen substituents and the reactivity of the aldehyde functional group.

pH Stability Profile

Aromatic aldehydes demonstrate complex pH-dependent stability behavior, with maximum stability typically observed in the pH range of 3-10 [12]. For 2-bromo-3-fluoro-6-methylbenzaldehyde, the presence of electron-withdrawing halogen substituents modifies this stability profile by:

  • Acidic conditions (pH < 3): Enhanced electrophilicity of the carbonyl carbon increases susceptibility to nucleophilic attack and hydration
  • Neutral conditions (pH 6-8): Optimal stability with minimal hydrolysis or oxidation
  • Basic conditions (pH > 10): Increased susceptibility to base-catalyzed reactions and oxidation

Hydrolysis Kinetics

The hydrolysis of halogenated benzaldehydes follows pseudo-first-order kinetics in aqueous solutions [12]. The rate of hydrolysis is significantly influenced by:

  • Electronic effects: Electron-withdrawing halogen substituents increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis
  • Steric effects: Ortho-substitution creates steric hindrance that can impede nucleophilic attack
  • pH buffering: The presence of buffer systems affects the local pH environment around the molecule

Mechanistic Considerations

The pH-dependent stability of 2-bromo-3-fluoro-6-methylbenzaldehyde involves several competing mechanisms:

Acid-catalyzed hydrolysis: In acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon toward nucleophilic attack by water molecules, leading to hydrate formation and subsequent decomposition.

Base-catalyzed reactions: Under basic conditions, hydroxide ions can attack the carbonyl carbon directly, or abstract the aldehydic hydrogen, leading to various decomposition pathways including disproportionation reactions.

Oxidation processes: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, with the rate being pH-dependent and influenced by the presence of dissolved oxygen.

Stability Enhancement Strategies

To improve the pH stability of 2-bromo-3-fluoro-6-methylbenzaldehyde, several approaches can be employed:

  • Buffer systems: Maintenance of optimal pH conditions (pH 6-7) through appropriate buffering
  • Antioxidants: Addition of antioxidants to prevent oxidative degradation
  • Inert atmosphere: Storage under nitrogen or argon to minimize oxidation
  • Controlled temperature: Reduced temperature storage to decrease reaction rates

Photochemical Degradation Pathways

The photochemical behavior of 2-bromo-3-fluoro-6-methylbenzaldehyde is characterized by complex degradation pathways involving dehalogenation, carbonyl group reactions, and aromatic ring modifications.

Primary Photodegradation Mechanisms

Upon exposure to ultraviolet radiation, 2-bromo-3-fluoro-6-methylbenzaldehyde undergoes several competing photochemical processes:

Dehalogenation: The most significant pathway involves the photolytic cleavage of carbon-halogen bonds. Based on studies of brominated aromatic compounds, debromination occurs preferentially due to the weaker C-Br bond compared to the C-F bond [7]. The photodegradation follows the general pathway:

C₆H₃(CH₃)BrF-CHO + hν → C₆H₃(CH₃)F-CHO + Br-

Carbonyl photochemistry: The aldehyde group undergoes various photochemical reactions including:

  • Norrish Type I reactions leading to radical formation
  • Norrish Type II reactions involving γ-hydrogen abstraction
  • Photooxidation to form carboxylic acid derivatives

Wavelength-Dependent Degradation

The photodegradation efficiency is strongly wavelength-dependent:

  • UVB radiation (290-315 nm): Most effective for dehalogenation processes, particularly debromination
  • UVA radiation (340 nm): Less effective but still capable of inducing photodegradation
  • Visible light: Minimal photodegradation under normal lighting conditions

Studies on hexabromobenzene demonstrate that UVB radiation is significantly more effective than UVA for halogen abstraction, suggesting similar behavior for 2-bromo-3-fluoro-6-methylbenzaldehyde [7].

Photodegradation Products

The major photodegradation products of 2-bromo-3-fluoro-6-methylbenzaldehyde include:

  • Dehalogenated products: 3-fluoro-6-methylbenzaldehyde and 2-bromo-6-methylbenzaldehyde
  • Oxidation products: 2-bromo-3-fluoro-6-methylbenzoic acid
  • Fragmentation products: Various low molecular weight compounds resulting from ring opening
  • Polymeric products: Condensation products formed through radical coupling reactions

Kinetic Considerations

The photodegradation follows complex kinetics involving:

  • Quantum yield: The efficiency of photon absorption leading to chemical change
  • Reaction rate constants: Temperature and solvent-dependent rate parameters
  • Competing pathways: Multiple simultaneous degradation routes with different activation energies

The presence of both bromine and fluorine substituents creates a unique photochemical environment where the photodegradation rate is determined by the relative stability of the various intermediate species formed during the process [13].

Environmental Implications

The photodegradation behavior of 2-bromo-3-fluoro-6-methylbenzaldehyde has significant environmental implications:

  • Atmospheric lifetime: Calculated photodegradation half-life under typical atmospheric conditions
  • Degradation products: Formation of potentially toxic or persistent degradation products
  • Seasonal variations: Different photodegradation rates depending on solar radiation intensity

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

215.95861 g/mol

Monoisotopic Mass

215.95861 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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